molecular formula C20H16N6OS B11397724 1-({6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole

1-({6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole

Cat. No.: B11397724
M. Wt: 388.4 g/mol
InChI Key: PCXZJKRAZFXKRR-ZHACJKMWSA-N
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Description

1-({6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE is a complex heterocyclic compound It features a unique structure that combines a triazole ring, a thiadiazole ring, and a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps:

    Formation of the triazole ring: This can be achieved through the cyclization of hydrazine derivatives with carbon disulfide, followed by reaction with hydrazonoyl halides.

    Formation of the thiadiazole ring: This involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Formation of the benzodiazole ring: This can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-({6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents such as halogens, alkyl halides, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-({6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Medicinal Chemistry: Potential use as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.

    Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-({6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share a similar core structure and exhibit similar biological activities.

    Benzodiazole derivatives: These compounds also share a similar core structure and are used in various medicinal and industrial applications.

Uniqueness

1-({6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE is unique due to its combination of three different heterocyclic rings, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H16N6OS

Molecular Weight

388.4 g/mol

IUPAC Name

3-(benzimidazol-1-ylmethyl)-6-[(E)-2-(2-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H16N6OS/c1-27-17-9-5-2-6-14(17)10-11-19-24-26-18(22-23-20(26)28-19)12-25-13-21-15-7-3-4-8-16(15)25/h2-11,13H,12H2,1H3/b11-10+

InChI Key

PCXZJKRAZFXKRR-ZHACJKMWSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54

Canonical SMILES

COC1=CC=CC=C1C=CC2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54

Origin of Product

United States

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